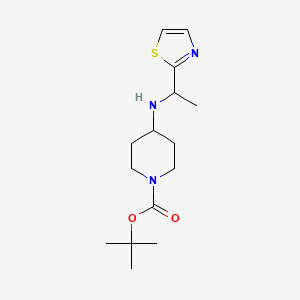

tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a thiazole ring and a tert-butyl carbamate group. The compound’s structure combines a six-membered piperidine ring with a thiazole heterocycle, linked via an ethylamino group.

Properties

IUPAC Name |

tert-butyl 4-[1-(1,3-thiazol-2-yl)ethylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-11(13-16-7-10-21-13)17-12-5-8-18(9-6-12)14(19)20-15(2,3)4/h7,10-12,17H,5-6,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHIYJVEFBSJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring substituted with a thiazole moiety, which is known for imparting various biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| IUPAC Name | This compound |

| CAS Number | 951259-15-7 |

Antitumor Activity

Research suggests that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. In vitro assays demonstrated that thiazole-containing compounds have IC50 values indicating potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant activity. A study highlighted that certain thiazole-based compounds significantly reduced seizure activity in animal models, suggesting potential therapeutic applications in epilepsy . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Interaction with P-glycoprotein (P-gp)

Research indicates that this compound interacts with P-glycoprotein, a crucial protein involved in drug transport across cell membranes. This interaction may influence the bioavailability and efficacy of the compound in therapeutic applications. Studies have shown that this compound can stimulate ATPase activity in P-gp, suggesting a mechanism by which it may enhance drug absorption or modulate drug resistance .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of thiazole derivatives, including this compound), on human liver carcinoma cells (HepG2). The results indicated a dose-dependent reduction in cell viability, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anticonvulsant Properties

In another study focused on anticonvulsant activity, the compound was tested against various seizure models in rodents. The findings revealed that it significantly reduced seizure duration and frequency compared to control groups, indicating its potential as an anticonvulsant agent .

Comparison with Similar Compounds

tert-Butyl 4-(phenethyl(thiazol-2-yl)amino)piperidine-1-carboxylate (CAS 301220-78-0)

- Structure: Features a phenethyl group instead of the ethylamino linker in the target compound.

- Molecular Formula : C21H29N3O2S (vs. C16H27N3O2S for the target compound).

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate (CAS 1353945-82-0)

- Structure: Differs in the positioning of the ethylamino-thiazole group on the piperidine ring (3-position vs. 4-position in the target compound).

- Molecular Weight : 325.47 g/mol (similar to the target compound).

- Implications : Positional isomerism may influence conformational preferences and intermolecular interactions .

Piperidine Derivatives with Alternative Substituents

tert-Butyl 4-{4-[ethyl(1-methyl-2-oxo-2-phenylethyl)carbamoyl]thiazol-2-yl}-piperidine-1-carboxylate

- Structure : Incorporates a carbamoyl-functionalized thiazole ring.

- Synthesis: Utilizes HBTU-mediated coupling, differing from reductive amination methods used for ethylamino-linked analogs .

- Activity : Reported as a microsomal triglyceride transfer protein (MTP) inhibitor, suggesting carbamoyl groups enhance target engagement .

tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate

- Structure : Replaces thiazole with an isoxazole ring and adds a carbamoyl group.

- Synthesis : Generated via NaOEt-mediated cyclization, highlighting divergent synthetic pathways for heterocyclic modifications .

Molecular Weight and Solubility

- Thiazole-containing compounds generally exhibit moderate solubility in organic solvents, but linker groups (e.g., ethylamino vs. phenethyl) influence polarity .

Thermal Stability

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare tert-butyl 4-((1-(thiazol-2-yl)ethyl)amino)piperidine-1-carboxylate, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the thiazole-ethylamine moiety to the piperidine ring. For example, tert-butyl piperidine carboxylate derivatives are often functionalized via nucleophilic substitution or amidation. Critical steps include:

- Use of coupling agents like HBTU or DCC for amide bond formation .

- Solvent selection (e.g., DMF or dichloromethane) to enhance reaction efficiency .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., tert-butyl at δ ~1.4 ppm, thiazole protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 323.18 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How do electronic effects of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Key considerations:

- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 for C–C bond formation at the thiazole C-5 position .

- Reagent Optimization : Use of boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances coupling efficiency .

- Side Reactions : Competing deprotection of the tert-butyl group under acidic/basic conditions requires pH monitoring .

Q. What computational approaches predict the compound’s binding affinity to kinase targets (e.g., EGFR or Aurora kinases)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the piperidine-thiazole scaffold and kinase ATP-binding pockets (e.g., hydrogen bonding with Glu738 in EGFR) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, highlighting conformational flexibility of the tert-butyl group .

- QSAR Modeling : Hammett constants for thiazole substituents correlate with inhibitory activity (R² > 0.85) .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase inhibition assays .

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Data Normalization : Correct for batch effects (e.g., solvent lot variations in DMSO) using Z-score normalization .

Comparative Analysis of Analytical Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.